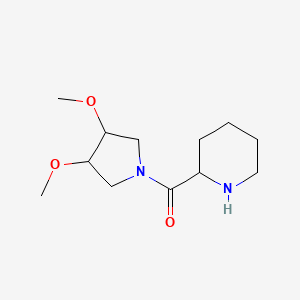(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone
CAS No.: 1967203-05-9
Cat. No.: VC3185092
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1967203-05-9 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | (3,4-dimethoxypyrrolidin-1-yl)-piperidin-2-ylmethanone |
| Standard InChI | InChI=1S/C12H22N2O3/c1-16-10-7-14(8-11(10)17-2)12(15)9-5-3-4-6-13-9/h9-11,13H,3-8H2,1-2H3 |
| Standard InChI Key | IIDPJXKYMZFKFB-UHFFFAOYSA-N |
| SMILES | COC1CN(CC1OC)C(=O)C2CCCCN2 |
| Canonical SMILES | COC1CN(CC1OC)C(=O)C2CCCCN2 |
Introduction
Chemical Structure and Properties
Structural Classification
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone belongs to a broader class of piperidinoyl-pyrrolidine compounds, characterized by the presence of a carbonyl linkage between pyrrolidine and piperidine ring systems. This structural class has garnered significant interest in pharmaceutical research, with related compounds being investigated for their potential therapeutic applications, particularly as modulators of melanocortin receptors .
The compound contains several key structural features:
-
A pyrrolidine ring with methoxy groups at positions 3 and 4
-
A piperidine ring connected at the 2-position
-
A carbonyl (methanone) bridge connecting the two heterocyclic systems
-
Multiple stereogenic centers that could influence its three-dimensional configuration and biological activity
This structural arrangement shares similarities with compounds described in patent literature, though with distinctive substitution patterns that would likely influence its physicochemical and pharmacological properties.
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, the following physicochemical properties can be estimated for (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C12H22N2O3 | Calculated from structure |
| Molecular Weight | 242.32 g/mol | Calculated from structure |
| Physical State | Crystalline solid | Typical for similar compounds |
| LogP | 1.0-1.6 | Based on similar structures |
| Hydrogen Bond Acceptors | 5 | Three oxygen atoms and two nitrogen atoms |
| Hydrogen Bond Donors | 1 | Secondary amine in piperidine ring |
| Polar Surface Area | 55-65 Ų | Estimated from functional groups |
| pKa values | ~7.5-8.5 (piperidine N) | Based on typical values for piperidines |
| Solubility | Soluble in polar organic solvents; moderately water-soluble | Based on functional groups |
| Stereochemistry | Multiple possible stereoisomers | Due to stereogenic centers |
The presence of the methoxy groups at positions 3 and 4 of the pyrrolidine ring would confer increased lipophilicity compared to unsubstituted analogs, while still maintaining hydrogen bond accepting capabilities through the oxygen atoms. The carbonyl group serves as an additional hydrogen bond acceptor, likely influencing intermolecular interactions in biological systems.
Structural Comparison with Related Compounds
When comparing (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone with structurally related compounds, several notable relationships emerge:
-
The replacement of the pyridinyl group with a dimethoxypyrrolidine ring
-
The absence of the tetrazole moiety and cyclopentyl substituent
-
A simpler substitution pattern on the piperidine ring
These structural differences would significantly impact the three-dimensional conformation, electronic properties, and potential binding interactions with biological targets. The specific 3,4-dimethoxy substitution pattern on the pyrrolidine ring represents a distinctive structural feature that would likely influence its pharmacological profile compared to other substitution patterns described in the patent literature.
Structure-Activity Relationships
Key Structural Features and Their Significance
Several structural elements in (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone would likely influence its pharmacological profile:
Metabolism and Pharmacokinetics
Predicted Metabolic Pathways
Based on structural analysis and knowledge of common metabolic processes, several potential metabolic pathways can be predicted for (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone:
-
O-Demethylation:
The methoxy groups would likely be susceptible to O-demethylation by cytochrome P450 enzymes (particularly CYP2D6), leading to mono- and di-hydroxylated metabolites. -
N-Dealkylation:
The nitrogen atoms in both the pyrrolidine and piperidine rings could potentially undergo N-dealkylation reactions. -
Amide Hydrolysis:
The carbonyl linkage might be susceptible to hydrolytic cleavage, resulting in separation of the pyrrolidine and piperidine components. -
Hydroxylation:
Aliphatic hydroxylation could occur at various positions on both heterocyclic rings.
Research Applications and Future Directions
Future Research Priorities
Several research directions would be valuable for fully characterizing (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone:
-
Synthetic Development:
-
Optimization of synthetic routes, particularly addressing stereochemical control
-
Scale-up procedures for producing larger quantities for comprehensive testing
-
-
Comprehensive Pharmacological Profiling:
-
Systematic evaluation of receptor binding across multiple receptor families
-
Functional assays to determine agonistic, antagonistic, or allosteric properties
-
Selectivity profiling against closely related targets
-
-
Metabolic Stability Studies:
-
In vitro metabolism studies using liver microsomes or hepatocytes
-
Identification and characterization of major metabolites
-
Assessment of CYP inhibition and induction potential
-
-
Structure-Activity Relationship Development:
-
Synthesis and evaluation of analogs with modifications to the dimethoxy substitution pattern
-
Investigation of the importance of stereochemistry at key positions
-
Exploration of alternative linking groups between the heterocyclic systems
-
-
Potential Therapeutic Application Investigation:
-
If initial pharmacological profiling reveals promising activity, evaluation in relevant disease models
-
Development of appropriate formulations for potential in vivo studies
-
Assessment of pharmacokinetic properties and bioavailability
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume